1-[2,2-Dicyano-1-(diethylamino)eth-1-en-1-yl]-3-phenylcyclopropane-1,2,2-tricarbonitrile
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Overview
Description
1-[2,2-Dicyano-1-(diethylamino)eth-1-en-1-yl]-3-phenylcyclopropane-1,2,2-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a cyclopropane ring
Preparation Methods
The synthesis of 1-[2,2-Dicyano-1-(diethylamino)eth-1-en-1-yl]-3-phenylcyclopropane-1,2,2-tricarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[2,2-Dicyano-1-(diethylamino)eth-1-en-1-yl]-3-phenylcyclopropane-1,2,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used, but they generally involve modifications to the cyano groups and the cyclopropane ring.
Scientific Research Applications
1-[2,2-Dicyano-1-(diethylamino)eth-1-en-1-yl]-3-phenylcyclopropane-1,2,2-tricarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2,2-Dicyano-1-(diethylamino)eth-1-en-1-yl]-3-phenylcyclopropane-1,2,2-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano groups and cyclopropane ring play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[2,2-Dicyano-1-(diethylamino)eth-1-en-1-yl]-3-phenylcyclopropane-1,2,2-tricarbonitrile include:
2,2-Dicyano-1,1-ethylenedithiolate: Shares the dicyano functional group but differs in overall structure and reactivity.
2-(Diethylamino)ethyl hexanoate: Contains the diethylamino group but has a different backbone and functional groups.
Disodium (2,2-dicyano-1-sulfanidyleth-1-en-1-yl)sulfanide: Similar in having cyano groups but differs in its sodium salt form and sulfur content.
The uniqueness of this compound lies in its combination of cyano groups, diethylamino group, and cyclopropane ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N6 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[2,2-dicyano-1-(diethylamino)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C20H16N6/c1-3-26(4-2)18(16(10-21)11-22)20(14-25)17(19(20,12-23)13-24)15-8-6-5-7-9-15/h5-9,17H,3-4H2,1-2H3 |
InChI Key |
NRKBROKORXLXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=C(C#N)C#N)C1(C(C1(C#N)C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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